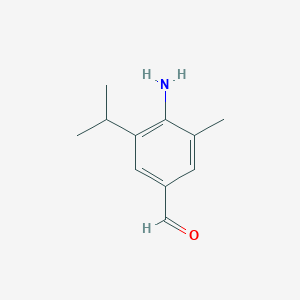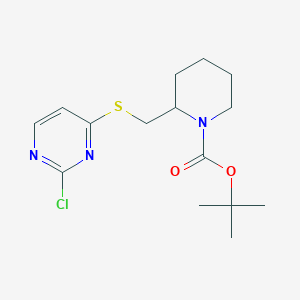![molecular formula C14H20BNO4 B13980697 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-ol](/img/structure/B13980697.png)
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-ol is a complex organic compound that features a boron-containing dioxaborolane ring fused to a pyrano-pyridine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-ol typically involves the formation of the dioxaborolane ring followed by its attachment to the pyrano-pyridine core. One common method involves the reaction of a pyrano-pyridine derivative with pinacolborane in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-ol can undergo various chemical reactions, including:
Hydroboration: The addition of boron-hydrogen bonds across double or triple bonds.
Coupling Reactions: Formation of carbon-carbon bonds using palladium or copper catalysts.
Common Reagents and Conditions
Borylation: Typically involves the use of pinacolborane and a palladium catalyst.
Hydroboration: Requires pinacolborane and a transition metal catalyst.
Coupling Reactions: Often use aryl iodides and a copper catalyst.
Major Products Formed
The major products formed from these reactions include various boron-containing organic compounds, which can be further utilized in organic synthesis and material science.
Wissenschaftliche Forschungsanwendungen
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-ol involves its ability to form stable boron-containing intermediates. These intermediates can participate in various organic reactions, facilitating the formation of complex molecular structures. The compound’s boron atom can act as a Lewis acid, interacting with electron-rich species and enabling catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound with different substituents.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A pyridine derivative with a dioxaborolane ring.
Uniqueness
What sets 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-ol apart is its fused pyrano-pyridine structure, which imparts unique electronic and steric properties. This makes it particularly useful in specialized organic synthesis applications and potential therapeutic uses.
Eigenschaften
Molekularformel |
C14H20BNO4 |
|---|---|
Molekulargewicht |
277.13 g/mol |
IUPAC-Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-ol |
InChI |
InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)11-6-16-5-9-10(11)7-18-8-12(9)17/h5-6,12,17H,7-8H2,1-4H3 |
InChI-Schlüssel |
PFSJYJGJUOFJFO-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC3=C2COCC3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(3,4-Dimethoxyphenyl)-[6-(1,3-dioxolan-2-yl)-2,3,4-trimethoxyphenyl]methanol](/img/structure/B13980643.png)



![[5-Methyl-2-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13980678.png)
![N-(Naphthalen-1-yl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B13980691.png)
![6-amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13980693.png)
